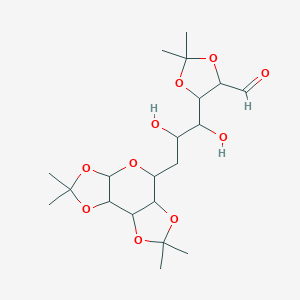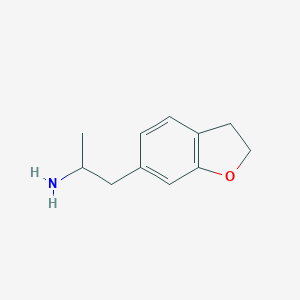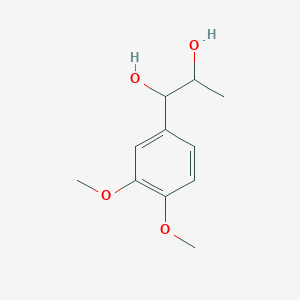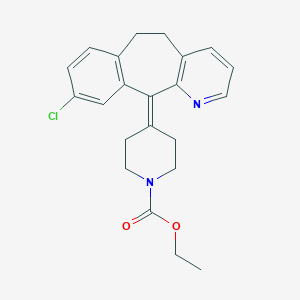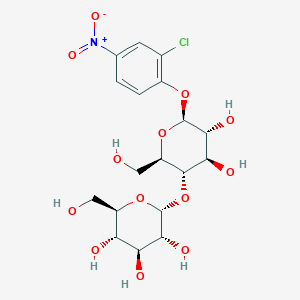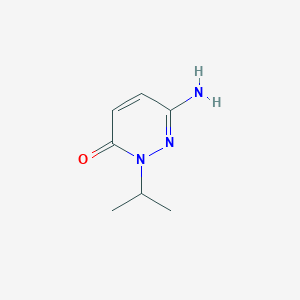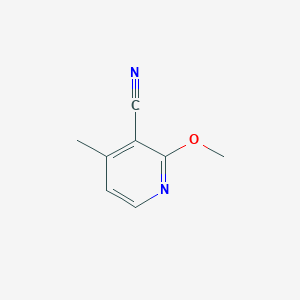
2,2,5-Trimethylhepta-3,4-dien-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethylhepta-3,4-dien-1-amine, also known as TM7 or geranylaminobutene, is a chemical compound with potential applications in scientific research. It is a member of the terpenoid family of compounds, which are known for their diverse biological activities. TM7 is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Mecanismo De Acción
2,2,5-Trimethylhepta-3,4-dien-1-amine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell cycle arrest and apoptosis. 2,2,5-Trimethylhepta-3,4-dien-1-amine has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, 2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a reduction in tumor growth. 2,2,5-Trimethylhepta-3,4-dien-1-amine has also been shown to reduce inflammation in animal models, leading to a reduction in tissue damage. In addition, 2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to inhibit the growth of various bacteria and fungi, leading to a reduction in infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,5-Trimethylhepta-3,4-dien-1-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Another advantage is that it has a diverse range of biological activities, making it useful for studying various biological processes. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments. Another limitation is that it has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on 2,2,5-Trimethylhepta-3,4-dien-1-amine. One direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Another direction is to investigate its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. In addition, further research is needed to explore its potential as an antimicrobial agent and to investigate its mechanism of action against various bacteria and fungi. Finally, future research could explore modifications to the 2,2,5-Trimethylhepta-3,4-dien-1-amine molecule to enhance its solubility and improve its efficacy in various experiments.
Métodos De Síntesis
2,2,5-Trimethylhepta-3,4-dien-1-amine is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of geranyl bromide from geraniol using hydrobromic acid. The geranyl bromide is then reacted with sodium azide to form geranyl azide. The geranyl azide is reduced using hydrogen gas and palladium on carbon catalyst to form geranyl amine. The final step involves the reaction of geranyl amine with butenyl lithium to form 2,2,5-Trimethylhepta-3,4-dien-1-amine.
Aplicaciones Científicas De Investigación
2,2,5-Trimethylhepta-3,4-dien-1-amine has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth of cancer cells in vitro. 2,2,5-Trimethylhepta-3,4-dien-1-amine has also been shown to have anti-inflammatory properties, and studies have demonstrated its ability to reduce inflammation in animal models. In addition, 2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to have antimicrobial properties, and studies have demonstrated its ability to inhibit the growth of various bacteria and fungi.
Propiedades
Número CAS |
155904-84-0 |
|---|---|
Nombre del producto |
2,2,5-Trimethylhepta-3,4-dien-1-amine |
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
InChI |
InChI=1S/C10H19N/c1-5-9(2)6-7-10(3,4)8-11/h7H,5,8,11H2,1-4H3 |
Clave InChI |
GBNAASVEWIBDPT-UHFFFAOYSA-N |
SMILES |
CCC(=C=CC(C)(C)CN)C |
SMILES canónico |
CCC(=C=CC(C)(C)CN)C |
Sinónimos |
3,4-Heptadien-1-amine, 2,2,5-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
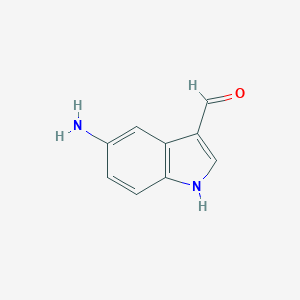
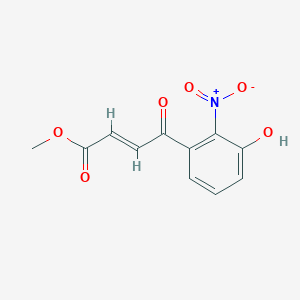
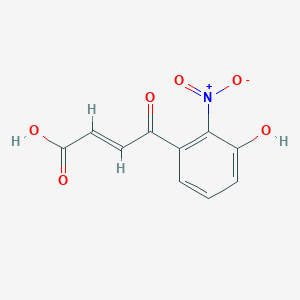
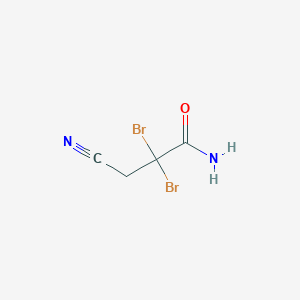
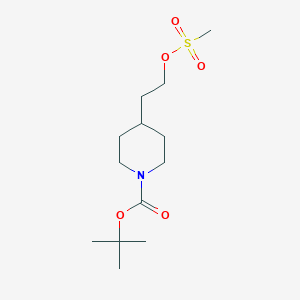
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)
